REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][CH:3]([CH3:5])[CH3:4].[C:7](#N)[CH:8]([CH3:10])[CH3:9].Cl.C([O:15]CC)C>C1COCC1>[CH3:4][CH:3]([C:2](=[O:15])[CH2:1][CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:5]
|
Name
|
Mg
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.59 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
34.65 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)#N
|
Name
|
CuBr
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
NaH2PO4
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled if necessary with a water bath
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
ADDITION
|
Details
|
is then added slowly to
|
Type
|
TEMPERATURE
|
Details
|
a cooled
|
Type
|
ADDITION
|
Details
|
After complete addition (30 min) the mixture
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued at rt for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aq. phase is extracted with additional diethyl ether (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with aq. 1N aq. HCl (2×50 mL), sat. aq. NH4Cl/
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
aq. NaHCO3 1:1 (2×50 mL) and brine (50 mL), dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(CCC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |